molecular formula C10H16Cl2N2 B580701 [2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride CAS No. 1181458-04-7

[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride

Cat. No.: B580701
CAS No.: 1181458-04-7
M. Wt: 235.152
InChI Key: WMQJYMKHESNSME-UHFFFAOYSA-N
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Description

[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride: is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride typically involves the formation of the indole ring system followed by the introduction of the ethylamine side chain. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit. This is followed by a Buchwald–Hartwig amination reaction to introduce the ethylamine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often in the presence of a base or catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce more saturated amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the synthesis of various pharmaceuticals and natural products .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a model compound for studying the behavior of indole derivatives in biological systems.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Indole derivatives have shown promise in the treatment of various conditions, including cancer, microbial infections, and neurological disorders .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter with various physiological roles.

Uniqueness: What sets [2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride apart is its specific structure, which combines the indole core with an ethylamine side chain. This unique combination allows it to interact with a distinct set of molecular targets and exhibit specific biological activities .

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;;/h1-4H,5-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQJYMKHESNSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-04-7
Record name 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine dihydrochloride
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